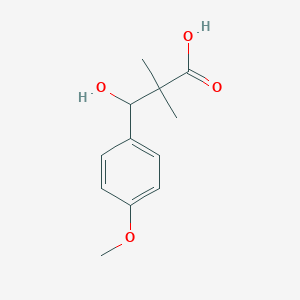

2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid

Description

2,2-Dimethyl-3-hydroxy-3-(p-methoxyphenyl)propionic acid (CAS: 64284-35-1) is a substituted propionic acid derivative with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . Its structure features:

- A p-methoxyphenyl group at the 3-position.

- Dimethyl groups at the 2-position.

- A hydroxyl group at the 3-position.

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-hydroxy-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C12H16O4/c1-12(2,11(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10,13H,1-3H3,(H,14,15) |

InChI Key |

OELOAKIFBLVQNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)OC)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Using Catalytic Methods

A key synthetic route to hydroxy-substituted 2,2-dimethylpropionic acid derivatives involves aldol condensation between isobutyraldehyde and formaldehyde, catalyzed by bicyclic amidine catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method yields 2,2-dimethyl-3-hydroxypropanal intermediates, which can be further functionalized to obtain the target hydroxypropionic acids.

Reaction Conditions and Catalyst Details:

- Catalyst: DBU or related bicyclic amidines with strong basicity due to pi-conjugation on nitrogen atoms.

- Reactants: Isobutyraldehyde and 37% formalin (aqueous formaldehyde solution).

- Molar Ratio: Formaldehyde to isobutyraldehyde of approximately 1.1–1.3:1.

- Catalyst Loading: 0.5–10 mol% relative to isobutyraldehyde, preferably 1–3 mol%.

- Temperature: Mild conditions, typically 30–50 °C, optimally 35 °C.

- Reaction Time: 10–100 minutes, preferably 35–50 minutes.

Process Summary:

The condensation reaction proceeds efficiently under these mild conditions, producing 2,2-dimethyl-3-hydroxypropanal with high conversion (>99%) and selectivity (>98%). After reaction completion, unreacted aldehyde is removed by distillation; the product precipitates upon cooling and addition of deionized water, allowing filtration and isolation of the solid product.

Representative Experimental Data:

| Parameter | Value |

|---|---|

| Formaldehyde (37% formalin) | 170 g (2.12 mol) |

| Isobutyraldehyde | 144 g (2.0 mol) |

| DBU Catalyst | 2.8 g (0.02 mol) |

| Reaction Temperature | 35 °C |

| Reaction Time | 1 hour |

| Product Yield | 199.3 g (2,2-pentaldol) |

| Conversion Efficiency | 99.3% (isobutyraldehyde) |

| Selectivity | 98.4% (hydroxy pivalaldehyde) |

| Product Melting Point | 89–90 °C |

The bicyclic amidine catalyst enhances the nucleophilicity of the aldehyde via base catalysis, facilitating the aldol condensation with formaldehyde. The catalyst’s recyclability and mild reaction conditions reduce side reactions such as disproportionation, improving yield and purity.

Synthesis via Modified Cinnamic Acid Derivatives

Another approach to synthesizing 3-hydroxy-3-(p-methoxyphenyl)propionic acid derivatives involves the transformation of methoxy-substituted cinnamic acids through acid-catalyzed addition reactions.

- Methoxyl substituents on the phenyl ring are critical for successful reaction progress.

- Phosphoric acid has been used as a catalyst for addition reactions on cinnamic acid derivatives bearing methoxy groups.

- The position of methoxyl groups affects the reaction outcome; para-methoxy substitution favors product formation.

- The reaction proceeds via electrophilic addition or nucleophilic addition mechanisms to the double bond of cinnamic acid, yielding hydroxy-substituted propionic acid derivatives.

This method is particularly useful for diarylpropionic acid derivatives but can be adapted for mono-aryl systems such as the p-methoxyphenyl substituted hydroxypropionic acid.

General Aldol Reaction Using LDA and Organolithium Bases

In related synthetic protocols, lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) have been used to deprotonate propionic acid derivatives, which then react with methoxy-substituted aromatic aldehydes or ketones to form hydroxy-substituted propionic acids.

- Deprotonation of propionic acid derivative with LDA/n-BuLi at low temperature.

- Reaction with 3-(p-methoxyphenyl) substituted electrophiles.

- Work-up and purification to isolate the aldol product.

Physical and Chemical Properties Relevant to Preparation

Understanding the physical properties of 2,2-dimethyl-3-hydroxy-3-(p-methoxyphenyl)propionic acid aids in optimizing synthesis and purification:

| Property | Measured Value |

|---|---|

| Molecular Weight | ~204.27 g/mol (for related derivatives) |

| Melting Point | 48.0–54.9 °C (similar hydroxypropionic acids) |

| Boiling Point | ~283 °C at 1013 hPa |

| Vapor Pressure | ~0.03 hPa at 20 °C |

| Water Solubility | High (~270,000 mg/L at 25 °C) |

| Partition Coefficient (Log P) | ~0.86 (moderately hydrophilic) |

These properties influence reaction solvent choice, crystallization, and isolation methods.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of 2,2-Dimethyl-3-oxo-3-(P-methoxyphenyl)propionic acid.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid often involves structural modifications of related compounds. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized to enhance their efficacy as histone deacetylase inhibitors (HDACIs). These modifications have demonstrated significant antiproliferative activity against cancer cell lines, such as HeLa cells, with IC50 values ranging from 0.69 to 11 μM, compared to doxorubicin's IC50 of 2.29 μM .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer properties. A series of compounds derived from this acid have been shown to selectively inhibit the proliferation of colon cancer cells. The structure-activity relationship suggests that specific modifications can enhance their effectiveness as anticancer agents .

Histone Deacetylase Inhibition

The compound has been identified as a promising HDACI, which plays a crucial role in cancer therapy by altering gene expression through histone modification. The ability to inhibit HDACs can lead to increased acetylation of histones, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

- Study on HeLa Cells : A study demonstrated that specific derivatives exhibited significant antiproliferative effects on HeLa cells, suggesting potential for development into anticancer drugs .

- Chromatin Remodeling : Research has shown that compounds derived from this acid can facilitate chromatin remodeling, enhancing the efficacy of existing chemotherapeutics when used in combination therapies .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Molecular Interactions and Bioactivity

Protein Binding Affinity

- 3-(p-Methoxyphenyl)propionic acid exhibits strong interactions with Bcl-2 (binding energy: -5.8 kcal/mol) and caspase-3 (-4.0 kcal/mol), surpassing oleic acid in caspase-3 inhibition .

- Inference for Target Compound: The hydroxyl and dimethyl groups in this compound may enhance hydrogen bonding (e.g., with ASP 103 in Bcl-2) or steric effects, altering binding kinetics compared to its non-hydroxylated analog.

Pharmacokinetic Properties

- Lipophilicity: 3-(p-Methoxyphenyl)propionic acid has a LogP <5, indicating moderate lipophilicity and membrane permeability .

- Metabolism: Propionic acid derivatives are generally non-inhibitors of CYP450 enzymes, except for weak CYP1A2 inhibition . The hydroxyl group in the target compound could introduce phase II metabolism pathways (e.g., glucuronidation).

Biological Activity

2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid, often referred to in research contexts as a derivative of hydroxypropionic acid, has garnered attention for its potential biological activities, particularly in the realm of cancer research and metabolic modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a dimethyl group and a methoxyphenyl moiety, which contribute to its biological properties. The synthesis typically involves structural modifications of related compounds, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Various derivatives have been synthesized to explore their effects on cell proliferation and apoptosis.

Antiproliferative Activity

Recent studies have focused on the antiproliferative effects of this compound and its derivatives against cancer cell lines. Notably:

- Inhibition of Colon Cancer Cells : A series of synthesized compounds demonstrated selective inhibition of HCT-116 colon cancer cells. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL , with the most potent derivatives (7a and 7g) showing the highest activity at 0.12 mg/mL .

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 |

| 7g | 0.12 | HCT-116 |

| 7d | 0.81 | HCT-116 |

The selectivity of these compounds was confirmed through tests on normal HEK-293 cells, indicating that the activity was specific to cancerous cells .

The mechanism behind the antiproliferative effects appears to involve the modulation of heat shock proteins (Hsp90) and TRAP1-mediated signaling pathways. Molecular docking studies suggest that these compounds may interfere with critical cellular processes involved in cancer cell survival and proliferation .

Apoptotic Activity

In addition to inhibiting cell proliferation, these compounds also induce apoptosis in cancer cells. Staining with DAPI (4′,6-diamidino-2-phenylindole) revealed significant nuclear disintegration in treated cells compared to control groups, indicating that these compounds promote programmed cell death .

Case Studies

A notable case study involved the administration of various derivatives in vitro, where researchers observed:

- DNA Fragmentation : Treated cells exhibited clear DNA fragmentation and chromatin condensation.

- Cell Viability Reduction : The viability assays demonstrated a marked decrease in viable cells post-treatment with the most active derivatives.

Broader Biological Effects

Beyond cancer research, there is emerging interest in the metabolic effects of this compound:

Q & A

Q. What spectroscopic and analytical methods are recommended for structural characterization of 2,2-dimethyl-3-hydroxy-3-(p-methoxyphenyl)propionic acid?

To elucidate the structure, employ nuclear magnetic resonance (NMR) for carbon and proton environments, infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl, carboxylic acid), and X-ray crystallography for absolute stereochemical confirmation. For example, IR data from the NIST database (gas-phase spectra) can validate functional group assignments . SMILES strings and InChI keys from related compounds (e.g., 3-(3-methoxyphenyl)propionic acid) provide reference spectral signatures for comparative analysis .

Q. What synthetic routes are documented for preparing this compound and its derivatives?

A common approach involves catalytic hydrogenation of unsaturated precursors using palladium on charcoal and H₂, as demonstrated for structurally similar methoxyphenylpropionic acids . Alternatively, ester hydrolysis under basic conditions (e.g., KOH in methanol/water) can yield the free carboxylic acid from ester precursors, as seen in the synthesis of related propionic acid derivatives . Validate reaction progress using thin-layer chromatography (TLC) and purity via melting point analysis (e.g., Tfus = 376.9 K for 3-(p-methoxyphenyl)propionic acid) .

Q. How can researchers experimentally determine solubility and partition coefficients for this compound?

Use shake-flask methods with octanol/water systems to measure partition coefficients (logP). For solubility, conduct equilibrium solubility studies in buffered aqueous solutions at varying pH levels. Reference the thermodynamic data compilation by NIST, which includes melting points and solubility parameters for structurally analogous compounds .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the catalytic hydrogenation of unsaturated precursors?

Potential issues include catalyst poisoning (e.g., sulfur impurities) or suboptimal reaction conditions. Ensure precursor purity via HPLC-MS and test alternative catalysts (e.g., Raney nickel). Monitor reaction parameters (temperature, H₂ pressure) systematically, as slight deviations can drastically affect yields in methoxyphenylpropionic acid syntheses .

Q. What computational strategies are effective for predicting biological interactions of this compound?

Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities with targets like Bcl-2, TNF-α, or glucocorticoid receptors. For example, 3-(p-methoxyphenyl)-propionic acid showed moderate binding energy (−6.2 to −7.8 kcal/mol) with inflammatory and apoptotic markers . Validate predictions with molecular dynamics simulations to evaluate binding stability under physiological conditions.

Q. How can analytical methods resolve co-elution issues in HPLC or GC-MS for complex mixtures containing this compound?

Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. For isomers, employ chiral chromatography or derivatization (e.g., esterification with diazomethane) to improve separation. Reference the purity assessment protocols from NIST, which emphasize multi-modal validation (e.g., NMR + MS) .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance bioactivity?

Modify the methoxy group position (para vs. meta) or introduce methyl substituents on the propionic acid backbone to alter steric and electronic properties. For example, dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propionic acid) exhibits antioxidant activity influenced by hydroxyl positioning . Test derivatives in vitro for cytotoxicity and receptor specificity.

Q. How does this compound’s stability under varying pH and temperature conditions impact experimental design?

Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH, 40–80°C) to identify labile functional groups. For instance, the carboxylic acid group may undergo decarboxylation under acidic conditions, while the methoxy group is stable. Use stability data to optimize storage (e.g., −20°C in inert atmospheres) and reaction buffers .

Methodological Notes

- Spectral Validation : Cross-reference experimental IR/NMR data with NIST Standard Reference Database entries to confirm assignments .

- Synthetic Optimization : Use design of experiments (DoE) to systematically vary catalyst loading, solvent polarity, and temperature .

- Computational Workflows : Combine docking results with ADMET predictions (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.